5-(2,5-Dimethylphenyl)-3-methylisoxazole
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Overview
Description
5-(2,5-Dimethylphenyl)-3-methylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a 2,5-dimethylphenyl group attached to the 5-position of the isoxazole ring and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring . Another approach involves the use of nitrile oxides and alkenes in a 1,3-dipolar cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-3-methylisoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole: Lacks the methyl groups on the phenyl ring, resulting in different chemical and biological properties.
5-(4-Methylphenyl)isoxazole: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and activity.
5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid: A carboxylated derivative with distinct chemical behavior and applications.
Uniqueness
5-(2,5-Dimethylphenyl)-3-methylisoxazole is unique due to the presence of both methyl groups on the phenyl ring and the methyl group on the isoxazole ring. This specific substitution pattern can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-9(2)11(6-8)12-7-10(3)13-14-12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPQOIPCBWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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